4-cyano-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
The compound 4-cyano-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide features a 1,3,4-oxadiazole core linked to a dihydrodioxin moiety at position 5 and a benzamide group substituted with a para-cyano group at position 2. This structure combines a rigid heterocyclic framework with electron-withdrawing substituents, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-cyano-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c15-7-9-1-3-10(4-2-9)12(19)16-14-18-17-13(22-14)11-8-20-5-6-21-11/h1-4,8H,5-6H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFWOWJMZYZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-cyano-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can be represented as follows:
- Molecular Formula : CHNO (specific values need to be determined based on the full structure)
- Molecular Weight : To be calculated based on the molecular formula.
Structural Features
The compound features:
- A cyano group ()
- An oxadiazole ring which is known for its diverse biological activities
- A benzamide moiety that may contribute to its pharmacological properties
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that compounds with oxadiazole moieties exhibit antimicrobial properties. The presence of the dioxin and cyano groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Antitumor Activity : Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo, possibly through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1 : A derivative with a similar oxadiazole structure demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values ranging from 10 to 30 µM.
- Study 2 : Another compound featuring a benzamide and oxadiazole core exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) less than 5 µg/mL.
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The 1,3,4-oxadiazole scaffold is a common feature among analogs, but substitutions on the benzamide ring and the oxadiazole-linked aryl group significantly influence properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula C₁₈H₁₃N₅O₃.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s para-cyano group increases polarity compared to derivatives with methyl (Compound 23, Ev8) or methoxy (Compound 22, Ev8) substituents. This may enhance solubility in polar solvents but reduce membrane permeability .
- Heteroaryl Modifications: Replacing dihydrodioxin with thiophene (Compound 26, Ev8) lowers molecular weight and may alter electronic properties due to sulfur’s polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
